In Vitro IMPDH2 Inhibitory Activity of Unsubstituted Indolylimidazole Scaffold (Ki = 240–440 nM)
The unsubstituted 1H-imidazol-1-yl-1H-indol-4-yl methanone scaffold demonstrates measurable inhibitory activity against Inosine-5′-monophosphate dehydrogenase 2 (IMPDH2), a validated therapeutic target for immunosuppression, antiviral, and anticancer indications. BindingDB reports Ki values of 240 nM (IMPDH2 inhibition, non-competitive type), 430 nM (IMP substrate competition), and 440 nM (NAD substrate competition) [1]. This activity profile places the scaffold within the moderate affinity range for IMPDH2 inhibition, differentiating it from (a) inactive indolylimidazole analogs that lack IMPDH2 engagement and (b) structurally related CYP19 aromatase inhibitors (e.g., the benzonitrile-substituted derivative with IC50 = 11.5 nM) that exhibit a different target profile entirely [2].
| Evidence Dimension | IMPDH2 enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 240 nM (non-competitive), 430 nM (IMP substrate), 440 nM (NAD substrate) |
| Comparator Or Baseline | CYP19-targeting indolylimidazole derivative: IC50 = 11.5 nM (different target; class-level comparison only) |
| Quantified Difference | Target compound binds IMPDH2 with sub-micromolar affinity; comparator binds CYP19 with nanomolar potency; represents orthogonal target selectivity |
| Conditions | In vitro enzymatic assay; IMPDH2 from Homo sapiens; NAD/IMP substrate competition measured separately |
Why This Matters
This establishes IMPDH2 inhibition as a verifiable activity for the unsubstituted scaffold, guiding procurement toward IMPDH2-related research programs rather than CYP19/aromatase applications which require substituted derivatives.
- [1] BindingDB. Affinity Data for BDBM50421763 against Inosine-5′-monophosphate dehydrogenase 2 (Homo sapiens). Ki values: 240 nM, 430 nM, 440 nM. Accessed 2026. View Source
- [2] Synthesis of 6- or 4-functionalized indoles via a reductive cyclization approach and evaluation as aromatase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2008. CYP19 IC50 = 11.5 nM for 4-[(1H-imidazol-1-yl)(1H-indol-4-yl)methyl]benzonitrile. View Source
